Ald-Ph-PEG3-azide
Description
Evolution of Bioorthogonal Chemistry and its Role in Chemical Biology
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. numberanalytics.comwikipedia.org Coined in 2003 by Carolyn R. Bertozzi, who was a co-recipient of the 2022 Nobel Prize in Chemistry for this work, the field has transformed the study of biomolecules in their native environments. wikipedia.org The core principles of bioorthogonal chemistry demand that reactions be highly selective, biocompatible with aqueous environments and physiological temperatures, and efficient at low concentrations. numberanalytics.com
The evolution of this field began in the early 2000s with the development of the Staudinger ligation, a reaction that forms a stable amide bond from the coupling of an azide (B81097) and a phosphine. numberanalytics.comwikipedia.org The azide functional group proved to be particularly valuable due to its small size, stability, and unique reactivity, which is rare in natural biological systems. acs.org The field rapidly expanded with the advent of "click chemistry," notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC). numberanalytics.comwikipedia.org These reactions allow for the precise and efficient modification of biomolecules like glycans, proteins, and lipids in real-time within living cells, overcoming limitations of earlier methods. acs.orgnih.govacs.org
Design Principles of Multifunctional Chemical Scaffolds for Advanced Material and Biological Applications
Multifunctional chemical scaffolds are three-dimensional structures designed to serve as templates for tissue regeneration, drug delivery, and other biomedical applications. ulisboa.pt The primary goal is to create scaffolds that mimic the natural extracellular matrix (ECM), providing structural support for cell adhesion, migration, proliferation, and differentiation. ulisboa.pt
Key design principles for these scaffolds include:
Biocompatibility: The material must not induce an inflammatory or immune response. ulisboa.pt
Biodegradation: The scaffold should degrade at a rate that matches the formation of new tissue. ulisboa.pt
Mechanical Properties: The scaffold must possess appropriate stiffness and strength for its intended application, such as matching the properties of bone in bone tissue engineering. ulisboa.ptasme.org
Porosity and Pore Interconnectivity: The pore structure is critical for cell migration, nutrient transport, and waste removal. asme.org
Surface Chemistry: The surface must be conducive to cell attachment and growth, which can be enhanced through chemical functionalization. asme.orgnih.gov
These scaffolds are often created from synthetic polymers, natural polymers, ceramics, or composites, which blend multiple materials to achieve desired properties. ulisboa.ptnih.gov By incorporating bioactive molecules or drugs, these scaffolds can also function as sophisticated drug delivery systems, releasing therapeutic agents in a controlled manner to promote healing and regeneration. ulisboa.ptnih.gov
Contextualizing Ald-Ph-PEG3-azide within Contemporary Bioconjugation and Materials Science Research
This compound is a heterobifunctional linker that embodies the principles of both bioorthogonal chemistry and multifunctional scaffold design. cd-bioparticles.netbroadpharm.com It contains two distinct reactive groups: an aldehyde (CHO) and an azide (N₃), separated by a polyethylene (B3416737) glycol (PEG) spacer. cd-bioparticles.netaxispharm.com This architecture makes it a versatile tool in modern chemical biology and materials science.
The aldehyde group can react with amine groups found on proteins and peptides to form an imine bond, which can be further stabilized by reduction. cd-bioparticles.net It can also react with hydrazide or aminooxy moieties. broadpharm.com The azide group is a key component for bioorthogonal "click chemistry." It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole linkage. chemicalbook.commedchemexpress.commedchemexpress.com The PEG₃ spacer is hydrophilic, which increases the water solubility of the compound and the molecules it conjugates. cd-bioparticles.netchemicalbook.com
In contemporary research, this compound is utilized in several advanced applications:
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. chemicalbook.comglpbio.com
PROTACs: It serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific target proteins within cells. chemicalbook.comglpbio.com
Hydrogel Formation: In materials science, it has been used as a crosslinker to create hydrogels for tissue engineering. For instance, researchers have used this compound to functionalize hyaluronic acid (HA) in the development of covalent adaptable hydrogels designed to study the behavior of mesenchymal stromal cells. biomaterials.orginterventionalorthobiologics.org
The dual reactivity of this compound allows for precise, controlled conjugation, making it a valuable component in the construction of complex biomaterials and therapeutic agents.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 350.4 g/mol broadpharm.com |
| Purity | ≥95% axispharm.comaxispharm.com |
| Appearance | Solid |
| Solubility | Soluble in aqueous media cd-bioparticles.net |
Table 2: Functional Groups and Reactivity of this compound
| Functional Group | Reactive Partner | Resulting Linkage | Chemistry Type |
|---|---|---|---|
| Aldehyde (-CHO) | Amine (-NH₂) | Imine (C=N) | Bioconjugation |
| Aldehyde (-CHO) | Hydrazide (-CONHNH₂) | Hydrazone | Bioconjugation broadpharm.com |
| Azide (-N₃) | Alkyne (e.g., Propargyl) | 1,2,3-Triazole | Click Chemistry (CuAAC) broadpharm.commedchemexpress.com |
| Azide (-N₃) | Strained Alkyne (e.g., DBCO, BCN) | 1,2,3-Triazole | Click Chemistry (SPAAC) medchemexpress.commedchemexpress.com |
Properties
CAS No. |
807540-88-0 |
|---|---|
Molecular Formula |
C16H22N4O5 |
Molecular Weight |
350.38 |
IUPAC Name |
N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-4-formylbenzamide |
InChI |
InChI=1S/C16H22N4O5/c17-20-19-6-8-24-10-12-25-11-9-23-7-5-18-16(22)15-3-1-14(13-21)2-4-15/h1-4,13H,5-12H2,(H,18,22) |
InChI Key |
MVQMINVSTCNCLY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C([H])=O)C=C1)NCCOCCOCCOCCN=[N+]=[N-] |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ald-Ph-PEG3-azide |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Ald Ph Peg3 Azide
Aldehyde Functional Group Reactivity in Ald-Ph-PEG3-azide
The benzaldehyde (B42025) group in this compound is a versatile handle for conjugation, primarily through its reaction with nucleophiles like primary amines, aminooxy groups, and hydrazides. broadpharm.comaxispharm.commedkoo.com This reactivity is fundamental to its application in creating well-defined bioconjugates.
Formation of Imine, Oxime, and Hydrazone Adducts with Primary Amines, Aminooxy, and Hydrazide Moieties
The aldehyde group readily reacts with primary amines, including the N-termini of peptides and proteins, to form an imine, characterized by a C=N double bond. medkoo.com This Schiff base formation is a common strategy for protein modification. Similarly, the aldehyde can react with aminooxy groups to form a stable oxime linkage and with hydrazide moieties to generate a hydrazone bond. axispharm.commedkoo.combroadpharm.com These reactions are widely used in bioconjugation due to their specificity and the stability of the resulting adducts. nih.govnih.gov
Table 1: Reactions of the Aldehyde Group in this compound
| Reactant Moiety | Resulting Adduct | Bond Type |
| Primary Amine | Imine (Schiff Base) | C=N |
| Aminooxy | Oxime | C=N-O |
| Hydrazide | Hydrazone | C=N-NH |
Kinetic Studies of Aldehyde-Amine Reactions with this compound
The kinetics of the reaction between the benzaldehyde of this compound and amine-containing molecules can be influenced by several factors. The presence of a phenyl group adjacent to the aldehyde may introduce steric effects that could lead to longer reaction times compared to aliphatic aldehydes. nih.gov Studies on similar aldehyde-containing linkers have shown that the rate of imine formation is concentration-dependent and can be accelerated under specific catalytic conditions. While specific kinetic data for this compound is not extensively published, related research on oxime and hydrazone ligations indicates that these reactions can be significantly faster than imine formation. nih.govrsc.org
pH and Solvent Effects on Aldehyde Reactivity and Adduct Stability
The reactivity of the aldehyde group and the stability of the resulting adducts are highly dependent on the pH of the reaction medium. The formation of imines, oximes, and hydrazones is generally acid-catalyzed. nih.govrsc.org For oxime and hydrazone formation, a pH of approximately 4.5 is often optimal. nih.gov At this pH, there is a balance between the acid-catalyzed dehydration of the intermediate and the presence of the unprotonated, reactive nucleophile. nih.gov At neutral pH, the reaction rate is considerably slower. nih.gov The stability of the resulting adducts also varies with pH. For instance, hydrazone linkages can be hydrolytically cleaved under acidic conditions, a property that can be exploited for drug release in the acidic microenvironment of tumors or lysosomes. medkoo.comvulcanchem.com The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, which is advantageous for biological applications. axispharm.commedkoo.com
Reversibility and Hydrolytic Stability of this compound Conjugates
The conjugates formed from this compound can exhibit reversible or stable characteristics depending on the adduct formed. Imine bonds formed with primary amines can be reversible, but they can also be reduced to form a more stable secondary amine linkage. medkoo.com Hydrazone linkages are known to be hydrolytically cleavable, particularly at acidic pH. medkoo.comnih.gov This reversibility is a key feature in the design of cleavable linkers for antibody-drug conjugates (ADCs), allowing for the release of a therapeutic payload under specific physiological conditions. vulcanchem.com In contrast, oxime bonds are generally more stable than imines and hydrazones at physiological pH. rsc.org
Chemo- and Regioselectivity of Aldehyde Reactions in Complex Biological Environments
A significant advantage of using the aldehyde functionality in this compound for bioconjugation is its high chemoselectivity. Aldehydes and ketones are relatively rare in biological systems, which minimizes off-target reactions. nih.gov This allows for the specific labeling of proteins and other biomolecules that have been engineered to contain a primary amine, aminooxy, or hydrazide group at a specific site. The reaction of the aldehyde on this compound will occur specifically at the site of the introduced nucleophile, ensuring high regioselectivity in the conjugation process. This precise control over the conjugation site is crucial for creating homogeneous and well-defined bioconjugates with predictable properties.
Azide (B81097) Functional Group Reactivity in this compound
The terminal azide group (-N3) of this compound is the second key reactive handle, primarily utilized in "click chemistry" reactions. broadpharm.comaxispharm.commedkoo.com This bioorthogonal reaction provides a highly efficient and specific method for conjugation. nih.govbroadpharm.com
The azide group can participate in two main types of click chemistry reactions:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring. medchemexpress.commedchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. axispharm.commedchemexpress.commedchemexpress.com The high ring strain of the cyclooctyne (B158145) drives the reaction forward without the need for a potentially toxic metal catalyst, making it particularly suitable for in vivo applications. nih.govrsc.org
The azide group itself is highly stable under a wide range of reaction conditions and is largely unreactive towards most biological functional groups, ensuring the bioorthogonality of the click reaction. nih.govbroadpharm.com This allows for the sequential or simultaneous conjugation of different molecules to a central scaffold with high specificity. For instance, a biomolecule can first be attached via the aldehyde group, and then a second molecule, such as a fluorescent dye or a drug, can be "clicked" on via the azide group. researchgate.net The rate of SPAAC reactions can be influenced by pH, with changes in the protonation state of the reactants affecting the reaction kinetics. nih.gov
Table 2: Click Chemistry Reactions of the Azide Group in this compound
| Reaction Type | Reactant | Product | Catalyst |
| CuAAC | Terminal Alkyne | 1,4-disubstituted-1,2,3-triazole | Copper(I) |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | Triazole | None |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.bioclone.netnih.govnih.gov
The azide moiety of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. chemondis.commedchemexpress.commedchemexpress.com This reaction is prized for its high efficiency, selectivity, and biocompatibility under mild conditions. bioclone.netnih.gov The CuAAC reaction involves the formation of a stable 1,4-disubstituted triazole ring from the reaction between the azide group of this compound and a terminal alkyne. bioclone.netorganic-chemistry.org
The success of the CuAAC reaction with this compound hinges on the generation of a catalytically active copper(I) species. organic-chemistry.org Various catalytic systems and reaction conditions have been developed to facilitate this transformation efficiently.
Common Copper(I) Sources and Ligands:
| Catalyst/Ligand | Description |
| Copper(II) Sulfate and Sodium Ascorbate (B8700270) | A widely used system where sodium ascorbate reduces the Cu(II) salt to the active Cu(I) species in situ. nih.gov This method is convenient and effective in aqueous and organic solvents. |
| Copper(I) Salts (e.g., CuI, CuBr) | Direct use of Cu(I) salts can be effective but requires stringent oxygen-free conditions to prevent oxidation to inactive Cu(II). nih.gov |
| Copper(I)-Stabilizing Ligands | Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are employed to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase reaction rates. nih.govrsc.org |
| Heterogeneous Catalysts | Copper nanoparticles or copper complexes immobilized on solid supports like silica (B1680970) gel offer advantages in terms of catalyst recovery and reuse, minimizing copper contamination in the final product. mdpi.com |
Reaction Conditions:
The CuAAC reaction with this compound is known for its robustness and can be performed under a variety of conditions. bioclone.net It is generally insensitive to the choice of solvent, with water, alcohols, DMSO, and mixtures thereof being commonly used. nih.gov The reaction proceeds efficiently over a broad pH range (typically 4-11) and at ambient temperature. bioclone.netorganic-chemistry.org In some cases, microwave irradiation can be used to accelerate the reaction, significantly reducing reaction times. nih.gov
The kinetics of the CuAAC reaction are exceptionally fast, with rate constants typically in the range of 10 to 10^4 M⁻¹s⁻¹. nih.gov This rapid reaction rate allows for efficient conjugation even at low reactant concentrations. bioclone.net The efficiency of CuAAC is generally very high, often yielding quantitative or near-quantitative conversion to the desired triazole product with minimal side reactions. bioclone.netnih.gov This high efficiency simplifies purification, as the desired product is often the major component of the reaction mixture. organic-chemistry.org
Catalytic Systems and Reaction Conditions for CuAAC with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound.bioclone.netnih.govnih.gov
To circumvent the potential cytotoxicity associated with copper catalysts, particularly in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov The azide group of this compound can react with strained cyclooctynes in a catalyst-free manner to form a stable triazole linkage. chemondis.commedchemexpress.commedchemexpress.com
The driving force for SPAAC is the relief of ring strain in the cyclooctyne reactant upon cycloaddition. goldchemistry.com The design of strained alkynes is crucial for achieving fast reaction rates and high selectivity. Several classes of cyclooctynes have been developed for this purpose.
Commonly Used Strained Alkynes:
| Strained Alkyne | Description |
| Dibenzocyclooctyne (DBCO or DIBO) | One of the most widely used cyclooctynes, featuring two fused benzene (B151609) rings that contribute to its strain and reactivity. nih.govmdpi.com It exhibits good stability and favorable reaction kinetics. |
| Bicyclononyne (BCN) | A bicyclic alkyne that offers a good balance of reactivity and stability. mdpi.comconfluore.com |
| Azadibenzocyclooctyne (DIBAC) | Contains a nitrogen atom in the eight-membered ring, which can influence its reactivity and solubility. |
| Tetramethylthiocycloheptyne Sulfoximine (TMTHSI) | A more recently developed strained alkyne that has shown high reactivity and stability, even under acidic conditions. mdpi.com |
The reactivity of these strained alkynes is influenced by factors such as ring strain, electronic effects, and steric accessibility. goldchemistry.comresearchgate.net The introduction of fluorine atoms or other electron-withdrawing groups can further enhance the reactivity of the cyclooctyne. goldchemistry.com
The reaction rates of SPAAC are generally slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹. nih.gov The rate is highly dependent on the specific strained alkyne used, with some newer generations of cyclooctynes approaching the rates of CuAAC. researchgate.net Despite the slower kinetics, SPAAC is highly effective for many bioconjugation applications due to its bioorthogonality. nih.govcore.ac.uk
Bioorthogonality refers to the ability of a reaction to proceed in a complex biological environment without interfering with or being affected by native biochemical processes. nih.govgoldchemistry.com The azide and strained alkyne functional groups are largely absent in biological systems, ensuring that they react selectively with each other. bioclone.netthermofisher.com This high degree of specificity minimizes off-target reactions and makes SPAAC an invaluable tool for in vivo labeling and imaging studies. nih.govrsc.org The stability of the resulting triazole linkage further contributes to its utility in biological applications. thermofisher.com
Design and Reactivity of Strained Alkynes for SPAAC with this compound
Role of the Polyethylene (B3416737) Glycol (PEG) Spacer in this compound Conjugation
The this compound compound is a heterobifunctional crosslinker that contains both an aldehyde and an azide functional group. axispharm.commedkoo.com The aldehyde group is reactive toward primary amines, such as those on the N-terminus of proteins and peptides, while the azide group facilitates "click chemistry" reactions with molecules containing alkyne, DBCO, or BCN groups. medkoo.commedchemexpress.combroadpharm.com Connecting these two reactive ends is a polyethylene glycol (PEG) spacer, which is fundamental to the linker's utility in bioconjugation. biosynth.com
The PEG spacer is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com In this compound, the "PEG3" designation indicates a chain of three such units. This spacer imparts several beneficial properties, including enhanced aqueous solubility, biocompatibility, flexibility, and reduced immunogenicity. axispharm.comchempep.com PEG linkers serve as flexible spacers that connect different molecular entities, and their ability to create a hydration shell reduces protein adsorption and recognition by the immune system. chempep.com The presence of the hydrophilic PEG spacer in this compound increases the compound's solubility in aqueous environments, a crucial factor for biological applications. axispharm.commedkoo.com This PEG backbone enhances solubility and can reduce steric hindrance during conjugation reactions. vulcanchem.com
Influence of PEG Length on Linker Flexibility and Conjugation Efficiency
The length of the PEG spacer is a critical determinant of both the linker's flexibility and the efficiency of the conjugation reaction. creativepegworks.comresearchgate.net The C-O bonds within the PEG chain can rotate freely, which provides conformational flexibility. chempep.com Generally, longer PEG chains are more flexible and can adopt a greater number of conformational states. creativepegworks.comresearchgate.net However, this increased flexibility is not always advantageous for conjugation efficiency.
Research indicates that shorter PEG chains can lead to higher conjugation efficiency. In a study comparing the efficiency of nanoparticle functionalization, shorter PEG chains (PEG1k) resulted in a twofold increase in conjugation efficiency compared to longer chains (PEG5k). rsc.org The rationale is that shorter chains offer more constrained motion for the terminal reactive group (e.g., a maleimide (B117702) in the study), improving its accessibility. rsc.org Conversely, the high flexibility of longer chains can cause the reactive ends to become entangled within the polymer chains, hindering their availability for conjugation. rsc.org
Another study investigating antibody-functionalized nanocarriers found that the shortest PEG linker tested (0.65 kDa) resulted in the most efficient targeting of DC2.4 dendritic cells compared to longer 2 kDa and 5 kDa linkers. nih.gov This highlights that for specific molecular recognition events, an optimal, often shorter, linker length provides the right balance of spacing and flexibility without excessive conformational freedom that could impede binding. nih.gov
Table 1: Influence of Spacer PEG Chain Length on Conjugation Efficiency (CE%) and Ligand Availability
This table summarizes findings on how varying PEG chain lengths on PLGA-PEG nanoparticles affects the efficiency of conjugation and the subsequent availability of the conjugated ligand. Shorter PEG chains (PEG1k) demonstrated improved performance in both metrics compared to longer chains (PEG5k). Data is derived from studies using spectrophotometry and qPAINT analysis. rsc.org
| PEG Spacer Length | Maleimide Content | Average Conjugation Efficiency (CE%) | Average Fold Increase in Quantified Ligands (vs. PEG5k) |
| PEG1k (Shorter) | 10-30% | ~2-fold increase vs. PEG5k | ~7-fold (at 10% & 20% maleimide) |
| PEG1k (Shorter) | 30% | ~2-fold increase vs. PEG5k | ~3-fold (at 30% maleimide) |
| PEG5k (Longer) | 10-30% | Baseline | Baseline |
Impact of PEG on Solubility and Non-Specific Interactions
The PEG spacer significantly enhances the solubility of this compound and its conjugates in aqueous solutions. axispharm.commedkoo.comlumiprobe.com The repeating ethylene oxide units of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the linker. chempep.comeuropeanpharmaceuticalreview.com This "water cloud" not only improves solubility but also increases the hydrodynamic volume of the molecule. europeanpharmaceuticalreview.comnih.gov This effect is particularly important for conjugating hydrophobic molecules, enabling their use in biological systems. thermofisher.com
Beyond improving solubility, the PEG spacer plays a crucial role in minimizing non-specific interactions. The hydration shell acts as a physical, steric barrier that reduces the adsorption of proteins from serum and prevents recognition by the mononuclear phagocyte system. rsc.orgnih.govnih.gov This "stealth" property is a hallmark of PEGylation and is vital for in-vivo applications, as it can extend the circulation time of a therapeutic conjugate. chempep.comcreativepegworks.com
The length of the PEG chain also modulates these non-specific interactions. Studies on nanocarriers have shown that longer PEG chains (2 kDa and 5 kDa) are more effective at reducing non-specific cell internalization compared to shorter chains. nih.gov However, the PEG chain itself can engage in non-specific interactions with the surface of the protein to which it is conjugated. biopharminternational.com It has been proposed that under certain conditions, the PEG chain can wrap around the protein surface, forming a "shell-like" structure that could potentially inhibit further reactions or interactions. biopharminternational.com Therefore, the choice of PEG length, as in this compound, represents a balance between maximizing solubility and stealth properties while maintaining the necessary flexibility and reactivity for efficient conjugation.
Table 2: Research Findings on the Impact of PEG Linker Length on Nanocarrier Uptake
This table outlines the results from a study on how PEG linker length affects the uptake of antibody-functionalized nanocarriers by different cell types, demonstrating the role of PEG in mediating non-specific interactions. nih.gov
| PEG Linker Molecular Weight | Cell Type | Key Finding |
| 0.65 kDa (Shortest) | DC2.4 Cell Line | Targeting proved to be most efficient with the shortest linker. |
| 2 kDa and 5 kDa (Longer) | Splenocytes | Led to a reduction in general cell internalization (non-specific uptake). |
| 5 kDa (Longest) | Splenocytes | Showed the lowest number of nanocarriers taken up and the weakest fluorescence signal, indicating the strongest "stealth" effect. |
Applications of Ald Ph Peg3 Azide in Bioconjugation and Bio Functionalization
Protein and Peptide Functionalization Utilizing Ald-Ph-PEG3-azide
The specific and controlled modification of proteins and peptides is fundamental to developing advanced therapeutics and research tools. This compound and linkers with similar functionalities are instrumental in these processes.
Site-specific protein labeling overcomes the heterogeneity associated with traditional methods that target naturally occurring amino acids like lysine (B10760008) or cysteine. researchgate.net A prominent strategy for achieving such precision involves the use of a genetically encoded "aldehyde tag". nih.govwikipedia.orgpnas.org This technique relies on introducing a short consensus sequence, such as CxPxR, into the protein of interest. drug-dev.com During protein expression, a co-expressed formylglycine-generating enzyme (FGE) oxidizes the cysteine residue within the tag to a formylglycine (fGly), which contains a bio-orthogonal aldehyde group. nih.govdrug-dev.comnih.gov
This unique aldehyde serves as a chemical handle for conjugation. pnas.orgnih.gov It can be selectively targeted by molecules containing an aminooxy or hydrazide group to form a stable oxime or hydrazone bond, respectively. nih.govpnas.orgnih.gov By using a bifunctional linker, such as an aminooxy-azide reagent, an azide (B81097) can be installed at a specific location on the protein. nih.govresearchgate.net This azide is then available for subsequent conjugation to a molecule bearing an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. nih.govresearchgate.net
The table below outlines common approaches for site-specific protein labeling utilizing aldehyde and azide functionalities.
| Labeling Strategy | Protein Modification | Linker/Reagent Functionality | Reaction Type(s) | Result |
| Aldehyde Tag + Bifunctional Linker | Genetically encoded aldehyde tag (fGly). nih.govdrug-dev.com | 1. Aminooxy/Hydrazide2. Azide/Alkyne | 1. Oxime/Hydrazone Ligation2. Click Chemistry (CuAAC/SPAAC) | Site-specific attachment of a probe, drug, or other protein. nih.govwikipedia.org |
| Hydrazide/Aminooxy-modified Protein | Chemical or enzymatic installation of a hydrazide or aminooxy group. | This compound | 1. Hydrazone/Oxime Ligation2. Click Chemistry (CuAAC/SPAAC) | Site-specific installation of an azide handle for further functionalization. axispharm.comzoulab.org |
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, connected via a chemical linker. fujifilm.com The design of the linker is critical, and achieving a homogeneous product with a specific drug-to-antibody ratio (DAR) is essential for an optimal therapeutic window. mdpi.comsynaffix.com Site-specific conjugation technologies are key to producing these homogeneous ADCs. nih.gov
The aldehyde tag technology has been successfully applied to create ADCs with precisely controlled conjugation sites and stoichiometry. drug-dev.comnih.gov By inserting the aldehyde tag sequence into the antibody's heavy or light chain, a unique reactive handle is created after FGE-mediated conversion. nih.govnih.gov This allows for the attachment of a linker-payload molecule using chemistries that target the aldehyde, such as the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a highly stable carbon-carbon bond. mdpi.comnih.gov
Linkers like Ald-CH2-PEG3-azide and Ald-Ph-PEG4-bis-PEG3-N3 are designed for ADC synthesis. medchemexpress.commedchemexpress.comvulcanchem.com The bifunctional nature of these linkers allows for modular assembly. For example, the aldehyde group can be used to conjugate to the antibody, while the azide group can be "clicked" onto an alkyne-modified cytotoxic payload, or vice versa. medchemexpress.comvulcanchem.com This modularity enables the empirical testing of different conjugation sites to identify ADCs with superior stability, pharmacokinetics, and efficacy. nih.gov
| ADC Conjugation Approach | Antibody Engineering | Linker-Payload Chemistry | Key Feature |
| SMARTag™ Technology | Aldehyde tag (fGly) inserted at specific sites (e.g., LC, CH1, C-terminus). drug-dev.comnih.gov | HIPS ligation between the antibody's aldehyde and a hydrazino-functionalized linker-payload. drug-dev.comnih.gov | Forms a highly stable C-C bond, leading to ADCs with low aggregation and improved in vivo stability. nih.govnih.gov |
| Click Chemistry Approach | Aldehyde tag functionalized with an azide-aminooxy linker. | SPAAC or CuAAC reaction between the installed azide and an alkyne-modified payload. nih.gov | Provides high specificity and efficiency for payload attachment. |
| Modular Linker Assembly | Antibody modified with a hydrazide or aminooxy group. | This compound derivative connects the antibody to an alkyne-payload. medchemexpress.comglpbio.com | Allows for flexible assembly of ADC components using orthogonal reactions. |
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. bmglabtech.commedchemexpress.com A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. bmglabtech.commedchemexpress.com This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com
The linker is a crucial component of a PROTAC, influencing the stability and efficacy of the resulting molecule. medchemexpress.com PEG-based linkers are frequently used in PROTAC synthesis. medchemexpress.commedchemexpress.com Compounds such as this compound, Ald-CH2-PEG3-azide, and Ald-Ph-amido-C2-PEG3-azide are explicitly identified as PROTAC linkers. medchemexpress.commedchemexpress.comglpbio.com
The dual-functional nature of this compound is highly advantageous for the modular synthesis of PROTACs. soton.ac.ukacs.org The aldehyde end can be conjugated to one of the ligands (e.g., an amine-containing E3 ligase ligand like thalidomide), while the azide end can be attached to the other ligand (e.g., an alkyne-modified target protein inhibitor) via a click reaction. medchemexpress.comtocris.com This "plug and play" approach facilitates the rapid assembly and optimization of PROTAC libraries to identify candidates with potent degradation capabilities. soton.ac.uk
| PROTAC Component | Function | Example Moiety | Role of this compound |
| Target Protein Ligand | Binds to the protein of interest. | (+)-JQ1 (for BRD4) acs.org | Conjugated via click chemistry to the linker's azide end. medchemexpress.com |
| Linker | Connects the two ligands. | This compound glpbio.com | Provides the structural bridge and appropriate spacing. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Thalidomide (for Cereblon) tocris.com | Conjugated via reaction with the linker's aldehyde end. axispharm.com |
Linear peptides often suffer from poor stability and low bioavailability, limiting their therapeutic potential. byu.edu Peptide cyclization is a well-established strategy to overcome these limitations by constraining the peptide's conformation. nih.govbachem.com Click chemistry, particularly CuAAC, is a robust method for creating cyclic peptides. nih.govcpcscientific.com This typically involves synthesizing a linear peptide that contains both an azide- and an alkyne-bearing amino acid, which can then undergo an intramolecular click reaction. nih.gov While this compound is not directly a cyclization reagent, its functionalities are central to the chemical principles used. For example, a linear peptide could be functionalized with an alkyne and an aldehyde-reactive group, allowing for the introduction of the azide via the linker, followed by cyclization.
Peptides can also serve as scaffolds for assembling more complex biomolecules and materials. byu.eduresearchgate.netnih.gov Bifunctional linkers are essential for connecting peptide units to each other or to other functional moieties like imaging agents or targeting ligands. researchgate.netgoogle.com The orthogonal reactive groups of this compound allow it to act as a heterobifunctional crosslinker in the construction of peptide-based architectures. A peptide scaffold functionalized with an alkyne can be readily conjugated to another molecule that has been modified with this compound, enabling the creation of multivalent and multifunctional peptide assemblies. google.com
Development of Proteolysis-Targeting Chimeras (PROTACs) Utilizing this compound
Nucleic Acid and Oligonucleotide Functionalization
The functionalization of nucleic acids is vital for applications ranging from fundamental biological studies to diagnostics and therapeutics. rsc.orgmdpi.com
Site-specific labeling of DNA and RNA allows for the precise tracking and analysis of these molecules in vitro and in living cells. rsc.orgacs.org Click chemistry is a cornerstone of modern nucleic acid labeling, offering high efficiency and bioorthogonality. rsc.orgbaseclick.eu Oligonucleotides can be synthesized to include bases modified with azide or alkyne groups, which are then ready for conjugation. rsc.orgmdpi.com
Aldehyde chemistry also provides a route for RNA labeling. The 3'-end of an RNA molecule contains a ribose with vicinal diols, which can be oxidized by sodium periodate (B1199274) to generate a reactive aldehyde group. thermofisher.com This aldehyde can be targeted by hydrazide- or aminooxy-functionalized molecules. thermofisher.com A linker like aminooxy-PEG-azide can be used to attach an azide to the 3'-end of RNA, which can then be clicked to an alkyne-bearing probe. mdpi.comthermofisher.com
For DNA, modified nucleosides are typically incorporated during solid-phase synthesis. rsc.org A DNA strand containing an alkyne-modified base can be reacted with this compound to install an aldehyde, or more commonly, an azide-modified DNA can be clicked to an alkyne-functionalized tag. rsc.orgacs.org Recent advanced methods combine enzymatic precision with click chemistry, such as using a methyltransferase to install a bifunctional handle containing an azide for subsequent labeling. acs.org
| Nucleic Acid | Labeling Method | Reagent/Linker Functionality | Key Advantage |
| RNA | Periodate oxidation of 3'-ribose followed by ligation. thermofisher.com | Aminooxy-PEG-azide | Site-specific labeling at the 3'-terminus without genetic modification. thermofisher.com |
| DNA/RNA | Solid-phase synthesis with modified bases. rsc.org | Alkyne- or azide-modified nucleosides. | Allows for internal or terminal labeling at any desired position. rsc.org |
| DNA | Methyltransferase-directed labeling (MTAse). acs.org | S-adenosyl-L-methionine derivative with an azide handle. | Enzymatic precision for site-selective labeling of native DNA sequences. acs.org |
Applications in Nucleic Acid Probes and Therapeutics
The bifunctional nature of this compound makes it a significant tool for the development of advanced nucleic acid probes and potential therapeutics. broadpharm.comaxispharm.com Its structure, which includes an azide group and an aldehyde group, allows for a two-step, orthogonal conjugation strategy. The azide functional group enables the attachment of the linker to alkyne-modified oligonucleotides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and specific "click chemistry" reactions. medchemexpress.commedchemexpress.com
Once the linker is attached to the nucleic acid, the terminal aldehyde group becomes available for further modification. This aldehyde can react with molecules containing aminooxy or hydrazide groups, such as fluorescent dyes or other reporter molecules. axispharm.com This process is crucial for creating labeled nucleic acid probes used in molecular biology techniques. For instance, fluorescently labeled probes are essential for applications like fluorescence in situ hybridization (FISH), which visualizes the location of specific DNA sequences within a cell. mdpi.com
In the field of nucleic acid therapeutics, such as with antisense oligonucleotides or small interfering RNAs (siRNAs), this compound can act as a bridge to conjugate the therapeutic nucleic acid to a targeting ligand. This approach aims to create drug delivery systems that can selectively target specific cells or tissues, thereby increasing the local concentration of the drug and potentially enhancing its therapeutic effect while minimizing off-target effects. The hydrophilic PEG3 spacer in the linker can also improve the solubility and pharmacokinetic properties of the resulting conjugate.
| Component | Function in Probe/Therapeutic Construction | Relevant Chemistry |
| Alkyne-Modified Nucleic Acid | The core therapeutic or probing sequence (e.g., DNA, siRNA). | - |
| This compound | A bifunctional linker connecting the nucleic acid to a functional molecule. | Azide group reacts with the alkyne on the nucleic acid. |
| Functional Molecule (e.g., Fluorescent Dye) | Provides the detection signal or therapeutic action. | An aminooxy or hydrazide group on the functional molecule reacts with the aldehyde group of the linker. |
Cell Surface and Cellular Component Labeling
Metabolic Labeling Strategies with this compound Precursors
Metabolic labeling is a powerful technique for studying biomolecules in their natural environment. This method involves introducing a precursor molecule with a bioorthogonal functional group, like an azide, into a cell. acs.orgnih.gov The cell's metabolic machinery then incorporates this "tagged" precursor into larger biomolecules such as glycans and proteins. nih.govresearchgate.net
While this compound itself is not a metabolic precursor, its azide functional group is central to this strategy. Researchers use unnatural sugar precursors, such as N-azidoacetylmannosamine (ManNAz), which are fed to cells. nih.govacs.org These azido-sugars are metabolized and integrated into cell-surface glycans, effectively displaying azide groups on the cell surface. acs.orgnih.gov These surface-bound azides are then available for bioorthogonal reactions. They can be covalently linked to probes containing a complementary reactive group, such as a cyclooctyne (e.g., DBCO), for detection and imaging via click chemistry. nih.gov This allows for the specific visualization and study of the newly synthesized glycans. nih.govresearchgate.net The number of azido (B1232118) groups that can be expressed on a cell surface through this method can be significantly higher than the number of endogenous protein receptors, providing a dense platform for targeting. nih.gov
| Step | Description | Key Molecules |
| 1. Administration | Cells are incubated with an unnatural sugar precursor containing an azide group. | N-azidoacetylmannosamine (ManNAz) |
| 2. Metabolic Incorporation | The cell's biosynthetic pathways incorporate the azido-sugar into cell-surface glycoconjugates. | Azide-labeled sialic acid |
| 3. Bioorthogonal Ligation | An imaging probe with a complementary reactive group is added. | DBCO-functionalized fluorescent dye |
| 4. Detection | The probe "clicks" onto the azide, allowing for visualization and analysis of the labeled cells. | Labeled glycans on the cell surface |
Surface Modification of Live Cells for Imaging or Cell-Cell Interaction Studies
This compound is a valuable reagent for the direct chemical modification of live cell surfaces, enabling studies in cellular imaging and interactions. researchgate.networldscientific.com The aldehyde group on the linker can react with primary amine groups present on cell surface proteins, most notably the side chains of lysine residues, to form a Schiff base. This covalent bond can be further stabilized through reduction.
Once the cell surface is functionalized with this compound, the exposed azide group serves as a versatile chemical handle for subsequent modifications using click chemistry. broadpharm.com For example, a fluorescent dye functionalized with a strained alkyne, such as DBCO or BCN, can be attached to the azide-modified cells. medchemexpress.com This allows for the fluorescent labeling of the entire cell surface for imaging purposes. researchgate.networldscientific.com This technique is suitable for long-term cell imaging and tracking studies. nih.govworldscientific.com
Beyond general labeling, this method can be employed to investigate specific cell-cell interactions. By attaching signaling molecules, peptides, or other bioactive compounds to the cell surface via the this compound linker, researchers can construct customized cellular interfaces to probe biological responses and pathways. The PEG3 spacer helps to project the attached molecule away from the cell surface, potentially increasing its accessibility and functional presentation.
Development of Advanced Probes for Molecular Imaging
Integration of Fluorescent Dyes and Radiotracers via this compound
The development of advanced probes for molecular imaging often requires the assembly of multiple components, such as a targeting moiety and a signaling agent. nih.gov this compound, with its orthogonal aldehyde and azide functionalities, is an ideal linker for constructing such modular probes. broadpharm.comaxispharm.com
This bifunctional linker allows for the separate and specific conjugation of different molecules to each end of the linker. For instance, a fluorescent dye containing an alkyne group can be attached to the azide end of this compound through a click reaction. researchgate.net The aldehyde end is then free to react with a targeting biomolecule, such as an antibody or peptide, that has been modified to contain a hydrazide or aminooxy group. The resulting conjugate is a targeted fluorescent probe capable of binding to a specific biological target for imaging.
This strategy is also highly applicable to the development of radiotracers for nuclear imaging techniques like Positron Emission Tomography (PET). acs.orgcore.ac.uk A chelating agent, which is necessary to hold a metallic radionuclide (e.g., ⁶⁸Ga), can be functionalized with an aldehyde-reactive group. This chelator can then be conjugated to the this compound linker. The azide end of the linker can then be "clicked" onto an alkyne-modified targeting molecule. This modular approach simplifies the synthesis of complex radiotracers and allows for the combination of various targeting agents and radionuclides. acs.orgnih.gov The inclusion of the PEG spacer can also enhance the water solubility and improve the pharmacokinetic profile of the final imaging probe. researchgate.netnih.gov
| Probe Component | Role | Conjugation Chemistry |
| Targeting Moiety (e.g., Antibody, Peptide) | Directs the probe to a specific biological location (e.g., a tumor). | Modified with an alkyne to react with the linker's azide group. |
| This compound | Connects the targeting moiety to the imaging agent. | Azide reacts with alkyne; Aldehyde reacts with aminooxy/hydrazide. |
| Imaging Agent (e.g., Fluorescent Dye, Radiotracer Chelator) | Provides the detectable signal for imaging. | Modified with an aminooxy or hydrazide to react with the linker's aldehyde group. |
Applications of Ald Ph Peg3 Azide in Materials Science and Engineering
Synthesis of Functional Hydrogels and Polymeric Materials
Ald-Ph-PEG3-azide plays a crucial role in the development of sophisticated hydrogels and polymeric materials with tailored properties for a range of applications, including tissue engineering and drug delivery. broadpharm.comresearchgate.net Its ability to form distinct covalent bonds allows for the creation of intricate and highly controlled network structures.
Crosslinking Mechanisms in Hydrogel Networks
This compound is instrumental in forming hybrid hydrogel networks by creating two distinct types of crosslinks. The benzaldehyde (B42025) group reacts with hydrazide-modified polymers, such as hyaluronic acid (HA-Hyd), to form a relatively stable aromatic hydrazone bond. researchgate.netnih.gov Concurrently, the azide (B81097) group on the linker can react with a separate polymer functionalized with a strained alkyne, like bicyclononyne (BCN), through a SPAAC reaction. nih.govbiomaterials.org
This dual crosslinking strategy allows for the creation of hydrogels with tunable viscoelastic properties. The hydrazone bonds, being dynamic and stress-relaxing, can be combined with the stable triazole bonds formed via SPAAC. researchgate.netnih.gov This results in a hydrogel network with both adaptable and permanent crosslinks, a feature that is highly desirable for applications mimicking the dynamic environment of biological tissues. biomaterials.org For instance, in a hybrid poly(ethylene glycol) (PEG)-hyaluronic acid (HA) hydrogel, this compound can be used to convert hydrazide groups on the HA backbone into azide moieties, which then react with BCN-functionalized PEG to form a stable network. nih.gov
| Component 1 | Functional Group 1 | Component 2 | Functional Group 2 | Linker | Resulting Bond |
| Hyaluronic Acid | Hydrazide (HA-Hyd) | This compound | Benzaldehyde | N/A | Aromatic Hydrazone |
| Azide-modified HA | Azide | 8-arm PEG | Bicyclononyne (BCN) | N/A | Triazole (via SPAAC) |
Engineering Stimuli-Responsive Polymeric Systems with this compound
The incorporation of this compound into polymeric systems can impart stimuli-responsive characteristics. The hydrazone bond formed between the benzaldehyde group and a hydrazide is known to be pH-sensitive, offering a mechanism for creating hydrogels that respond to changes in acidity. nih.govcore.ac.uk This is particularly relevant for applications in drug delivery, where a payload can be released in the acidic microenvironment of a tumor or within specific cellular compartments.
Furthermore, the modular nature of the click chemistry enabled by the azide group allows for the introduction of various functional molecules that can respond to other stimuli. physchem.czjku.at For example, molecules that are sensitive to light, temperature, or specific enzymes could be "clicked" onto the polymer backbone, creating multi-stimuli-responsive systems. This approach provides a versatile platform for designing "smart" materials that can adapt to their environment in a controlled manner. physchem.cz
Tailoring Mechanical Properties and Degradation Profiles of Hydrogels
A key advantage of using this compound in hydrogel synthesis is the ability to precisely control the material's mechanical properties and degradation profile. By varying the ratio of dynamic hydrazone crosslinks to stable triazole crosslinks, the stress relaxation behavior of the hydrogel can be finely tuned. nih.govbiomaterials.org
Research has shown that increasing the proportion of stable triazole bonds, formed via the SPAAC reaction with the azide group of the linker, significantly enhances the stability of the hydrogel. researchgate.net For example, in a HA-based hydrogel, increasing the fraction of triazole bonds from 0% to 12% substantially improved the material's stability. researchgate.net This control over the network architecture allows for the design of hydrogels with specific degradation rates, which is critical for applications like tissue engineering scaffolds that need to degrade as new tissue forms. The slow gelation kinetics of the SPAAC reaction can also be leveraged to create hydrogels with transient self-healing properties, which is beneficial for applications such as injectable biomaterials. researchgate.net
| Property | Controlling Factor | Mechanism |
| Stress Relaxation | Ratio of hydrazone to triazole bonds | Hydrazone bonds are dynamic and allow for stress relaxation, while stable triazole bonds do not. nih.govbiomaterials.org |
| Stability/Degradation | Fraction of triazole crosslinks | Increasing the percentage of stable triazole bonds enhances the overall stability of the hydrogel network. researchgate.net |
| Injectability | Slow gelation kinetics of SPAAC | The gradual formation of the triazole network allows the material to be injected before it fully solidifies. researchgate.net |
Surface Modification and Functionalization of Nanomaterials
The dual reactivity of this compound also makes it a powerful tool for the surface modification and functionalization of nanomaterials, enabling their use in advanced applications such as biosensing and targeted drug delivery. broadpharm.com
Covalent Attachment to Nanoparticles (e.g., Calcium Phosphate (B84403) Nanoparticles)
The azide group of this compound provides a versatile handle for covalently attaching the linker to the surface of nanoparticles that have been pre-functionalized with alkyne groups. This is typically achieved through click chemistry reactions like CuAAC or SPAAC. researchgate.net Once the linker is attached, its exposed benzaldehyde group can be used for further bioconjugation.
For instance, in the context of calcium phosphate nanoparticles, which are used as carriers for drugs and genes, surfaces can be modified to present azide groups. researchgate.net While the specific use of this compound has not been detailed, a similar two-step approach is feasible. First, the nanoparticle surface is functionalized with azide groups. Then, a molecule with a terminal alkyne, such as a fluorescent dye or a targeting ligand, can be "clicked" onto the surface, creating a stable, covalent linkage. researchgate.net This method allows for a high density of functional molecules to be attached to the nanoparticle surface, enhancing their efficacy for imaging or therapeutic purposes.
Fabrication of Biosensing Surfaces and Bio-interfaces
The ability to create well-defined, functional surfaces is critical for the development of sensitive and specific biosensors. mdpi.com this compound can be utilized to create such surfaces. The azide group allows for the immobilization of the linker onto a substrate that has been patterned with alkyne groups. The exposed benzaldehyde groups can then be used to capture specific biomolecules, such as proteins or antibodies, to create a sensing layer.
The PEG spacer in this compound is also advantageous in this context, as PEG is known to resist non-specific protein adsorption. mdpi.com This "antifouling" property is crucial for biosensors, as it reduces background noise and improves the signal-to-noise ratio, leading to more accurate detection of the target analyte. mdpi.comresearchgate.net By combining the specific covalent attachment afforded by click chemistry with the antifouling properties of PEG, highly selective and sensitive biosensing platforms can be fabricated. researchgate.net
Immobilization of Biomolecules onto Material Substrates
The compound this compound is a heterobifunctional linker that has significant applications in materials science for the immobilization of biomolecules onto various substrates. Its utility stems from its distinct chemical functionalities at either end of a polyethylene (B3416737) glycol (PEG) spacer. One end features a benzaldehyde group, while the other is terminated with an azide group. broadpharm.commedkoo.com This unique structure allows for a two-step, controlled conjugation process for surface modification and bioconjugation. broadpharm.com
The primary mechanism for immobilization involves two key reactions:
Aldehyde-Amine Conjugation: The benzaldehyde group readily reacts with primary amines (-NH₂) present on the surface of a material substrate or on a biomolecule (such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues). medkoo.com This reaction forms an imine bond (a Schiff base), which can be further stabilized through reduction to form a stable secondary amine linkage. medkoo.com This provides a robust anchor point on the substrate. A strategy using mercaptobenzaldehyde-based linkers has demonstrated highly selective and robust amine labeling on polypeptides under biocompatible conditions. nsf.gov
Azide "Click" Chemistry: The terminal azide group (-N₃) is a versatile handle for bio-orthogonal "click" chemistry reactions. medchemexpress.com It can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a molecule containing an alkyne group. medchemexpress.commedchemexpress.com Alternatively, it can participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules functionalized with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which negates the need for a potentially cytotoxic copper catalyst. broadpharm.commedchemexpress.com
This dual functionality allows researchers to first modify a surface with the linker and then "click" a biomolecule of interest onto it, or vice-versa. The hydrophilic PEG3 spacer enhances solubility in aqueous media and provides spatial separation between the substrate and the immobilized biomolecule, which can help maintain the biomolecule's conformational integrity and function. medkoo.com Research has shown that azide derivatives exhibit excellent chemical orthogonality, preventing unwanted side reactions and allowing for efficient conjugation to target proteins. researchgate.net
Table 1: Reactive Moieties of this compound and Their Conjugation Partners
| Reactive Group | Chemical Formula | Corresponding Partner | Resulting Linkage | Reaction Type |
| Benzaldehyde | -CHO | Primary Amine (-NH₂) | Imine (Schiff Base) | Amine Conjugation |
| Azide | -N₃ | Terminal Alkyne | Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Azide | -N₃ | Strained Alkyne (e.g., DBCO, BCN) | Triazole | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
Controlled Release Systems Leveraging this compound Chemistry
The chemistry of this compound is also leveraged in the design of sophisticated controlled release systems. axispharm.com The key to this application lies in the nature of the linkage formed by the aldehyde group. While the azide end typically forms a highly stable triazole ring suitable for permanent anchoring, the aldehyde end can be engineered to form a cleavable bond. medchemexpress.comvulcanchem.com
The imine linkage formed between the aldehyde group of the linker and an amine on a therapeutic agent or biomolecule is susceptible to hydrolysis, particularly under acidic conditions. vulcanchem.com This pH-sensitive cleavage is a highly desirable characteristic for drug delivery systems. For instance, a drug can be conjugated to a carrier particle or surface via the this compound linker. This conjugate remains stable in the bloodstream at neutral pH. However, upon reaching the acidic microenvironment of a tumor or within the lysosomes of a cell following endocytosis, the imine bond can hydrolyze, triggering the release of the active drug precisely at the target site. vulcanchem.com
Furthermore, the aldehyde group can react with hydrazine (B178648) or hydrazide-functionalized molecules to form a hydrazone linkage. medkoo.com Acyl hydrazone bonds are also known to be hydrolytically cleavable, offering another pathway for creating reversible, pH-sensitive controlled release systems. medkoo.com This strategy allows for the precise temporal and spatial control over the release of a payload, which is a central goal in advanced drug delivery and materials science. axispharm.com
Table 2: Linkage Properties for Controlled Release Applications
| Linker Moiety | Conjugation Partner | Formed Linkage | Stability at Neutral pH (~7.4) | Cleavage Condition | Application |
| Benzaldehyde | Primary Amine | Imine (Schiff Base) | Moderately Stable | Acidic pH (e.g., < 6.5) | pH-sensitive drug release |
| Benzaldehyde | Hydrazide | Hydrazone | Stable | Acidic pH, Hydrolysis | pH-triggered payload release |
Analytical Methodologies for Characterizing Ald Ph Peg3 Azide Conjugates and Reaction Products
Spectroscopic Techniques for Adduct Confirmation
Spectroscopic methods are indispensable for the initial confirmation and detailed structural analysis of Ald-Ph-PEG3-azide conjugates. These techniques provide insights into the molecular changes occurring during the conjugation reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of covalent bond formation and the elucidation of the precise structure of the resulting conjugate. Both ¹H and ¹³C NMR can provide detailed information about the integration of the this compound linker.
In ¹H NMR spectra, the successful conjugation can be verified by the appearance of new signals corresponding to the formed linkage (e.g., an oxime or hydrazone bond) and the disappearance of the characteristic aldehyde proton signal of the parent linker. For instance, the aldehyde proton of a benzaldehyde (B42025) group typically appears as a singlet between 9-10 ppm. Following conjugation to an aminooxy- or hydrazide-containing molecule, this signal will be absent, and new signals corresponding to the protons of the newly formed C=N bond will appear. The integration of signals corresponding to the PEG linker, the phenyl group, and the target molecule can further confirm the structure and, in some cases, the ratio of the components.
¹³C NMR spectroscopy provides complementary information. The carbon atom of the aldehyde group exhibits a characteristic chemical shift in the range of 190-200 ppm. Upon successful conjugation, this signal will shift to a different resonance, characteristic of the carbon in the newly formed double bond. The presence of signals corresponding to the carbons in the PEG chain and the azide-bearing methylene (B1212753) group (typically around 50 ppm) further confirms the integrity of the linker within the conjugate. researchgate.net
Key NMR Spectral Features for this compound Conjugation:
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Notes |
| Aldehyde (pre-conjugation) | 9.0 - 10.0 | 190 - 200 | Signal disappears upon successful conjugation. |
| Phenyl Protons | 7.0 - 8.0 | 120 - 140 | Pattern may change slightly upon conjugation. |
| PEG Chain Protons | 3.5 - 3.7 | 60 - 75 | Characteristic repeating ethylene (B1197577) glycol units. |
| Azide-adjacent Methylene Protons | ~3.4 | ~50 | Confirms the presence of the azide (B81097) terminus. researchgate.net |
| Oxime/Hydrazone Proton (post-conjugation) | 7.5 - 8.5 | 140 - 160 | Appearance confirms covalent bond formation. |
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of the this compound conjugate with high accuracy. This allows for direct confirmation of successful conjugation and the determination of the number of linker molecules attached to the target biomolecule (i.e., the stoichiometry).
Various MS techniques can be employed, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). For large biomolecules like proteins, ESI-MS is often preferred as it can generate multiply charged ions, allowing for the analysis of high molecular weight species on instruments with a limited mass-to-charge (m/z) range.
The expected molecular weight of the conjugate can be calculated by summing the molecular weight of the target molecule and the mass of the incorporated this compound linker(s). A comparison of the experimentally determined molecular weight with the theoretical value provides strong evidence for successful conjugation. Furthermore, the presence of multiple peaks corresponding to the addition of one, two, or more linkers can reveal the distribution of conjugation stoichiometries within the sample.
UV-Vis spectroscopy can be a convenient method for monitoring the progress of the conjugation reaction, particularly if the target molecule or the linker possesses a distinct chromophore. The benzaldehyde group in this compound has a characteristic UV absorbance. Changes in the UV-Vis spectrum, such as a shift in the maximum absorbance wavelength (λmax) or a change in absorbance intensity upon formation of the conjugate, can be used to track the reaction kinetics. researchgate.net For example, the formation of a hydrazone bond often results in a new absorbance band at a longer wavelength (around 335-350 nm), which can be used to quantify the extent of the reaction. rsc.org
Fluorescence spectroscopy offers a highly sensitive alternative, especially when one of the reaction partners is fluorescent or when a fluorescent tag is introduced via the azide group in a subsequent step. For instance, after conjugating this compound to a biomolecule, the azide can be reacted with an alkyne-bearing fluorophore through a "click" chemistry reaction. researchgate.net The increase in fluorescence intensity can then be used to quantify the amount of conjugated product. This method is particularly useful for detecting and quantifying low concentrations of the conjugate.
Example of Reaction Monitoring by UV-Vis Spectroscopy:
| Reaction Stage | Observed UV-Vis Feature | Interpretation |
| Initial Reactants | Absorbance peak of benzaldehyde. | Starting material is present. |
| During Reaction | Appearance of a new absorbance peak at a longer wavelength. | Formation of the hydrazone or oxime bond. |
| Reaction Completion | Stabilization of the new absorbance peak. | The reaction has reached completion. |
Mass Spectrometry (MS) for Molecular Weight and Stoichiometry Determination of Conjugates
Chromatographic and Electrophoretic Approaches
Chromatographic and electrophoretic techniques are essential for the purification of this compound conjugates and for assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for both the purification and purity analysis of bioconjugates. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the conjugate from unreacted starting materials and other impurities based on differences in hydrophobicity.
By selecting an appropriate column and gradient of organic solvent, it is possible to achieve baseline separation of the desired conjugate. The purity of the collected fraction can then be assessed by re-injecting a small aliquot onto the HPLC system and observing a single, sharp peak. The retention time of the conjugate will typically differ from that of the starting materials. Quantification of the peak area allows for a precise determination of the purity level, often with a target of ≥95% for many applications.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique for analyzing protein conjugates. sigmaaldrich.com When a protein is conjugated with this compound, there is an increase in its molecular weight. This size increase results in a shift in the protein's migration on the gel, with the conjugated protein appearing as a band at a higher molecular weight position compared to the unconjugated protein. researchgate.net This band shift provides a clear visual confirmation of successful conjugation.
For more sensitive and specific detection, in-gel fluorescence can be employed. researchgate.netnih.gov If a fluorescent dye is attached to the azide terminus of the linker prior to or after protein conjugation, the resulting conjugate can be visualized directly in the gel using a fluorescence imager. researchgate.net This method is highly specific as it only detects the fluorescently labeled conjugate, and it can be more sensitive than traditional protein stains like Coomassie Blue. ehu.eus This approach allows for the direct visualization and confirmation of the target protein being successfully and specifically labeled with the this compound linker.
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
Mechanistic Probes for Reaction Monitoring and Pathway Elucidation
Understanding the reaction mechanisms and kinetics of conjugations involving this compound is critical for optimizing reaction conditions and ensuring the desired product characteristics. This involves the use of sophisticated analytical techniques capable of monitoring reactions in real-time and identifying transient or stable intermediate species that provide insight into the reaction pathway.
Real-time Monitoring of Reaction Kinetics
The real-time, in-situ monitoring of chemical reactions provides a continuous stream of data, allowing for a detailed understanding of reaction kinetics, including the identification of induction periods, conversion rates, and reaction endpoints. mt.com For reactions involving the azide functional group of this compound, such as cycloadditions, vibrational spectroscopy is a particularly powerful tool.
In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe (ATR-IR), is an ideal method for these kinetic investigations. mt.comrsc.orgresearchgate.net This technique allows for the direct tracking of the concentration of reactants and products in the reaction mixture without the need for sampling. mdpi.com The azide functional group has a strong, characteristic asymmetric stretching vibration that appears in a region of the infrared spectrum (typically ~2100 cm⁻¹) that is usually free from other interfering absorbances. mt.comresearchgate.net
By monitoring the decrease in the intensity of this specific azide peak, the consumption of the this compound reactant can be precisely quantified over time. mt.com This data is then used to generate concentration versus time profiles, from which crucial kinetic parameters like the reaction rate constant can be determined. mt.comrsc.org This approach is versatile and has been successfully used to monitor azide-alkyne cycloaddition reactions in a variety of solvents and even in complex biological media like human blood plasma. researchgate.netnih.gov The ability to monitor reactions under various conditions, such as different temperatures and reactant concentrations, enables the rapid optimization of the conjugation process. researchgate.netrsc.org
The table below summarizes key aspects of real-time monitoring techniques for azide-containing compounds.
Table 1: Real-time Monitoring Techniques for Azide Reactions
| Analytical Technique | Principle | Key Parameter Monitored | Application in Kinetics | Reference |
|---|---|---|---|---|
| In-situ FTIR (ReactIR) | Vibrational spectroscopy based on infrared absorption. | Disappearance of the azide (N₃) peak at ~2100-2103 cm⁻¹. | Provides data-rich profiles for kinetic analysis and reaction progress monitoring. | rsc.org, mt.com |
| Inline ATR-IR | A specific type of FTIR using an internal reflection probe. | Decrease in the azide band intensity. | Enables live monitoring in various solvents and complex biological fluids. | researchgate.net, nih.gov |
| ATR-Integrated Microfluidics | Combines a single-bounce ATR crystal with a microreactor. | Spatiotemporal concentration changes of reactants (e.g., sodium azide) and products. | Allows for detailed characterization of reaction rates and diffusion coefficients. | rsc.org, rsc.org |
Intermediates Identification using Advanced Mass Spectrometry
While kinetic studies reveal the rate of a reaction, elucidating the reaction pathway requires the identification of any intermediates formed during the process. Advanced mass spectrometry (MS) techniques are indispensable for this purpose, providing detailed structural information on the components of a complex reaction mixture. mdpi.com For this compound conjugates, MS is challenged by the polydispersity of the PEG chain, which results in broad mass distribution spectra. creativepegworks.comresearchgate.net However, modern high-resolution MS methods can overcome these challenges.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to detect reaction intermediates. chinesechemsoc.orgrsc.org In the context of azide chemistry, ESI-MS has been used to observe initial adducts and subsequent rearrangement products. nih.gov For instance, in some cycloaddition reactions, ESI-MS/MS has been instrumental in identifying putative dinuclear copper intermediates, providing critical insight into the reaction mechanism. researchgate.net It can also confirm the stability of functional groups, such as the aldehyde and azide on a key intermediate, during a multi-step synthesis. nih.gov
High-Resolution Mass Spectrometry (HRMS) , including Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FTICR-MS) , provides the mass accuracy and resolving power needed to analyze heterogeneous PEGylated samples. canterbury.ac.nznih.gov
LC-MS methodologies using TOF detectors can separate, detect, and characterize reaction precursors, intermediates, and final PEGylated products. nih.govacs.org This approach can determine the extent of PEG functionalization and conjugation, and the accurate mass of each species helps to confirm its identity. nih.gov Combining LC-MS with post-column addition of specific amines can reduce the charge state complexity of PEGylated molecules, simplifying spectra and allowing for accurate mass determination even for very large conjugates. researchgate.netacs.org
FTICR-MS offers ultra-high resolution, making it possible to resolve individual components in highly complex mixtures. nih.gov When combined with techniques like High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), FTICR-MS can separate different gas-phase conformers and ions of the same nominal mass, significantly enhancing sensitivity and the ability to identify low-abundance intermediates. nih.govacs.org
Tandem Mass Spectrometry (MS/MS) provides structural elucidation by fragmenting a selected parent ion and analyzing the resulting daughter ions. This is crucial for confirming the structure of proposed intermediates. For example, LC-MS/MS analysis has been used to identify various nucleophilic amino acid residues that have reacted with proposed ketenimine intermediates during photocatalytic protein labeling with aryl azides. sioc.ac.cn
The table below summarizes the application of various advanced mass spectrometry techniques for the characterization of PEGylated azide reaction pathways.
Table 2: Advanced Mass Spectrometry for Intermediate Identification
| Analytical Technique | Application in Pathway Elucidation | Key Findings for PEG/Azide Compounds | Reference |
|---|---|---|---|
| ESI-MS | Detection of reaction intermediates and confirmation of functional group stability. | Confirmed stability of aldehyde and azide groups on intermediates; identified dinuclear copper intermediates in CuAAC reactions. | chinesechemsoc.org, nih.gov, researchgate.net |
| MALDI-TOF MS | Confirmation of conjugate formation and PEGylation degree. | Determined molecular weights of native and PEGylated proteins, confirming the number of attached PEG chains. | canterbury.ac.nz, creativepegworks.com, rsc.org |
| LC-MS (TOF) | Separation and characterization of precursors, intermediates, and products. | Monitored the extent of PEG functionalization and conjugation; characterized PEG structures and modifications. | nih.gov, acs.org, researchgate.net |
| FTICR-MS | Ultra-high-resolution analysis of highly complex mixtures. | Resolved individual components and conformers in PEG mixtures, enhancing detection of low-abundance species. | nih.gov, nih.gov, researchgate.net |
| Ion Mobility-MS | Separation of ions by size and shape prior to MS analysis. | Fractionated PEGs of different chain lengths and enhanced dynamic range for characterizing large PEGylated molecules. | acs.org |
| LC-MS/MS | Structural elucidation of intermediates through fragmentation analysis. | Identified amino acid residues that reacted with proposed ketenimine intermediates from aryl azides. | sioc.ac.cn |
Future Perspectives and Emerging Research Directions for Ald Ph Peg3 Azide
Rational Design of Next-Generation Linkers Incorporating Aldehyde and Azide (B81097) Functionalities
The development of future bifunctional linkers based on the Ald-Ph-PEG3-azide scaffold will be heavily influenced by rational design principles. The goal is to fine-tune the linker's properties to achieve specific outcomes in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). nih.govexplorationpub.commedchemexpress.commedchemexpress.com Key parameters like the linker's chemical nature, length, hydrophilicity, and rigidity are critical for optimizing stability, bioavailability, and cell permeability. nih.govacs.org
Future research will likely focus on modifying several aspects of the this compound structure:
PEG Chain Length: Varying the number of PEG units can precisely control the distance between conjugated molecules, which is crucial for applications like PROTACs where a specific spatial orientation between a target protein and an E3 ligase is required. nih.govexplorationpub.com
Aromatic Ring Substitution: Altering the substitution pattern on the benzaldehyde (B42025) ring can modulate the reactivity of the aldehyde group, allowing for fine-tuned reaction kinetics.
Linker Rigidity: Introducing more rigid or flexible elements in place of or in addition to the PEG chain can influence the conformational freedom of the resulting conjugate, impacting its biological activity. explorationpub.com
Cleavable Moieties: Incorporating enzymatically or chemically cleavable sites within the linker can enable the controlled release of therapeutic agents at a target site. medchemexpress.com
An emerging strategy involves using aldehyde-hydrazide coupling chemistry to rapidly generate libraries of linker derivatives. nih.govexplorationpub.com This approach allows for the efficient screening of multiple parameters—such as linker length and attachment points—to identify the most effective conjugate for a specific application. nih.gov
Table 1: Parameters for Rational Linker Design
| Parameter | Influence on Conjugate Properties | Potential Application |
|---|---|---|
| PEG Chain Length | Modulates solubility, circulation time, and spatial orientation. nih.govexplorationpub.com | Optimizing PROTAC efficacy; Enhancing ADC pharmacokinetics. |
| Hydrophilicity/Hydrophobicity | Affects cell permeability and aggregation. nih.gov | Improving drug delivery across cell membranes. |
| Rigidity/Flexibility | Controls conformational dynamics and binding affinity. explorationpub.com | Fine-tuning protein-protein interactions. |
| Reactive Group Tuning | Adjusts reaction kinetics and specificity. researchgate.net | Creating orthogonal labeling systems. |
Integration of this compound in Multiplexed Bio-functionalization Platforms
The bioorthogonal nature of the azide and aldehyde groups makes this compound an excellent candidate for multiplexed bio-functionalization platforms, where multiple biological targets are labeled and detected simultaneously. thermofisher.comthno.org The azide group reacts selectively with alkynes via copper-catalyzed or strain-promoted click chemistry, while the aldehyde group can form stable bonds with aminooxy or hydrazine-functionalized molecules. broadpharm.comnih.gov This dual reactivity allows for two independent and non-interfering labeling events.
Future applications in this area include:
Multiplexed Imaging: In high-content imaging, this compound could be used to attach different fluorescent dyes to distinct cellular components or proteins. thermofisher.com For example, one could label a specific protein via an antibody conjugate using the aldehyde functionality and simultaneously track a metabolic process using an alkyne-modified metabolic label that reacts with the azide. thermofisher.comnih.gov
DNA Barcoding: This technique uses unique DNA sequences as reporters instead of fluorophores, greatly increasing the number of targets that can be analyzed in a single experiment. elifesciences.org this compound can facilitate the attachment of these DNA barcodes to antibodies or other probes, with the azide group enabling efficient click-chemistry-based DNA oligo conjugation. elifesciences.org
Multi-functional Nanomaterials: Nanoparticles can be functionalized using this compound to carry multiple components, such as a targeting ligand attached via the aldehyde and a therapeutic payload or imaging agent attached via the azide. researchgate.net
The reliability of click chemistry for such multiplex applications makes it an attractive approach for creating complex, multi-component systems for diagnostics and therapeutics. thno.orgnih.gov
Computational Modeling and Simulation of this compound Reactivity and Conjugate Behavior
Computational modeling is an emerging tool that can accelerate the rational design process by predicting the behavior of linkers and their conjugates before synthesis. acs.orgbiorxiv.org For this compound, molecular dynamics simulations and quantum mechanics calculations can provide valuable insights into several key aspects:
Reactivity Prediction: Computational models can predict the reactivity of the aldehyde and azide groups under various conditions (e.g., pH, solvent), helping to optimize reaction protocols. acs.org Kinetic models can simulate the entire cross-linking process, accounting for competing reactions like hydrolysis, to predict the yield of the desired conjugate. biorxiv.org
Conformational Analysis: Simulations can reveal the preferred conformations of the flexible PEG linker and how it influences the spatial relationship between the two conjugated molecules. This is particularly important for designing PROTACs, where the linker's conformation dictates the formation of a productive ternary complex. nih.gov
Predicting Conjugate Properties: Modeling can be used to estimate properties of the final bioconjugate, such as its solubility, stability, and interaction with biological targets.
By simulating the interactions between a linker-drug conjugate and its target protein, researchers can pre-screen different linker designs to identify those most likely to succeed, saving significant time and resources in the lab.
Translation of this compound Chemistry to Automated Synthesis and High-Throughput Screening
The chemistries involved in both the synthesis and application of this compound are well-suited for automation. sigmaaldrich.com The stepwise synthesis of PEG chains on a solid support has been successfully automated using modified peptide synthesizers. mtu.eduresearchgate.netnih.gov This approach allows for the creation of monodisperse PEG linkers of precise lengths with high yields. mtu.eduresearchgate.net Such automated systems could be adapted to produce a variety of Ald-Ph-PEG-azide derivatives with different PEG spacers for screening purposes. researchgate.net
Furthermore, the robustness and specificity of the reactions involving the aldehyde and azide groups make them ideal for high-throughput screening (HTS) applications. nih.govresearchgate.net
Automated Conjugation: Robotic systems can perform the conjugation reactions in microplate formats, allowing for the rapid generation of large libraries of bioconjugates. sigmaaldrich.comresearchgate.net
HTS Assays: Click chemistry is particularly advantageous for HTS because the reactions are efficient and produce minimal byproducts, leading to low background signals and high sensitivity. thermofisher.compnas.org This enables the rapid screening of compound libraries for applications like drug discovery or disease diagnosis. nih.govresearchgate.netpnas.org
The integration of automated synthesis with HTS platforms will enable the rapid discovery and optimization of novel therapeutics and diagnostics based on the this compound linker. nih.govpnas.org
Q & A
Q. What computational tools model the steric effects of this compound in macromolecular conjugates?
- Methodological Answer : Use:
- Molecular dynamics (MD) : GROMACS or AMBER to simulate PEG3 spacer flexibility.
- Docking software : AutoDock Vina to predict binding orientations with target proteins.
- Quantum mechanics (QM) : ORCA for electronic structure analysis of the aldehyde-azide interaction.
- Validation : Compare simulations with experimental SAXS or cryo-EM data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
